spectral data for 2-Bromo-4-ethoxy-1-fluorobenzene (NMR, IR, MS)
spectral data for 2-Bromo-4-ethoxy-1-fluorobenzene (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-4-ethoxy-1-fluorobenzene
This guide provides a comprehensive technical overview of the expected spectral characteristics of 2-Bromo-4-ethoxy-1-fluorobenzene (CAS: 1555379-66-2).[1] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It synthesizes predictive analysis based on foundational spectroscopic principles and comparative data from analogous structures. Given the scarcity of published experimental spectra for this specific compound, this guide serves as an expert-level predictive framework, explaining the causality behind expected spectral features and outlining robust protocols for their acquisition and interpretation.
Introduction and Molecular Overview
2-Bromo-4-ethoxy-1-fluorobenzene is a halogenated aromatic ether. Its structure incorporates several key features that dictate its spectroscopic behavior: a substituted benzene ring, a bromine atom, a fluorine atom, and an ethoxy group. Understanding the interplay of these components is crucial for unambiguous structural elucidation. This guide will deconstruct the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a detailed analytical fingerprint of the molecule.
Table 1: Physicochemical Properties of 2-Bromo-4-ethoxy-1-fluorobenzene
| Property | Value | Source |
| IUPAC Name | 2-bromo-4-ethoxy-1-fluorobenzene | [1] |
| CAS Number | 1555379-66-2 | [1] |
| Molecular Formula | C₈H₈BrFO | [1] |
| Molecular Weight | 219.05 g/mol | [1] |
| SMILES | CCOC1=CC(=C(C=C1)F)Br | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 2-Bromo-4-ethoxy-1-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
¹H NMR Spectroscopy: A Proton's Perspective
Expertise & Causality: The ¹H NMR spectrum reveals the chemical environment of all hydrogen atoms. The electron-withdrawing effects of the fluorine, bromine, and oxygen atoms will deshield adjacent protons, shifting their signals downfield. Spin-spin coupling between non-equivalent neighboring protons will split these signals into distinct multiplets, with the magnitude of the coupling constant (J-value) providing critical information about their spatial relationships.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~ 7.25 | Doublet of doublets (dd) | JHF ≈ 8.5, JHH ≈ 3.0 |
| H-5 | ~ 6.85 | Doublet of doublets (dd) | JHH ≈ 9.0, JHF ≈ 4.5 |
| H-6 | ~ 7.10 | Doublet of doublets (dd) | JHH ≈ 9.0, JHH ≈ 3.0 |
| -OCH₂- | ~ 4.05 | Quartet (q) | JHH ≈ 7.0 |
| -CH₃ | ~ 1.40 | Triplet (t) | JHH ≈ 7.0 |
Interpretation:
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The three aromatic protons are chemically distinct and will appear as complex multiplets due to both proton-proton (JHH) and proton-fluorine (JHF) coupling.
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The ethoxy group will present as a characteristic quartet for the methylene (-OCH₂-) protons, coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons, coupled to the two methylene protons.
¹³C NMR Spectroscopy: The Carbon Backbone
Expertise & Causality: The ¹³C NMR spectrum maps the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment. The carbon attached to the electronegative oxygen (C-4) will be significantly deshielded and appear furthest downfield. Carbons bonded to fluorine will exhibit large one-bond coupling constants (¹JCF), a definitive diagnostic feature.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| C-1 | ~ 158 | ¹JCF ≈ 245 |
| C-2 | ~ 110 | ²JCF ≈ 25 |
| C-3 | ~ 125 | ³JCF ≈ 8 |
| C-4 | ~ 155 | ⁴JCF ≈ 3 |
| C-5 | ~ 116 | ³JCF ≈ 9 |
| C-6 | ~ 118 | ²JCF ≈ 22 |
| -OCH₂- | ~ 64 | - |
| -CH₃ | ~ 15 | - |
Interpretation:
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Eight distinct signals are expected, corresponding to the eight unique carbon atoms in the molecule.
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The C-1 signal will be a doublet with a very large coupling constant due to the directly attached fluorine.
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Other aromatic carbons will show smaller ²JCF and ³JCF couplings, which can be confirmed with high-resolution spectra.
¹⁹F NMR Spectroscopy: The Fluorine Probe
Expertise & Causality: ¹⁹F NMR is highly specific to the fluorine atom. The chemical shift is sensitive to the electronic environment, and coupling to neighboring protons (H-3 and H-5) will split the signal.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃): The single fluorine atom is expected to appear as a doublet of doublets around -115 to -125 ppm , coupled to both H-3 and H-5.
Experimental Protocol for NMR Data Acquisition
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Sample Preparation: Dissolve 5-10 mg of 2-Bromo-4-ethoxy-1-fluorobenzene in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[2][3]
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¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
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¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence, a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
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¹⁹F NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 64 scans.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy probes the vibrational frequencies of functional groups. Specific bonds absorb infrared radiation at characteristic wavenumbers, providing a molecular fingerprint. The spectrum is dominated by absorptions from the aromatic ring, the C-O ether linkage, and the aliphatic ethoxy group.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050-3100 | C-H Stretch | Aromatic |
| ~ 2850-2980 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| ~ 1580-1600 | C=C Stretch | Aromatic Ring |
| ~ 1480-1500 | C=C Stretch | Aromatic Ring |
| ~ 1250 | C-O Stretch | Aryl Ether (asymmetric) |
| ~ 1040 | C-O Stretch | Aryl Ether (symmetric) |
| ~ 1200-1300 | C-F Stretch | Aryl Fluoride |
| ~ 550-650 | C-Br Stretch | Aryl Bromide |
Experimental Protocol for ATR-FTIR Spectroscopy
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Sample Preparation: Place a single drop of liquid 2-Bromo-4-ethoxy-1-fluorobenzene directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, place a small amount of powder on the crystal and apply firm pressure.[4]
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Background Collection: Record a background spectrum of the clean, empty ATR crystal.[5]
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Sample Collection: Record the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[4][5]
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Data Processing: The sample spectrum is automatically ratioed against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under Electron Ionization (EI), the molecule is ionized and fragmented in a reproducible manner. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, is a key diagnostic feature, resulting in a characteristic "M" and "M+2" isotopic pattern for all bromine-containing fragments.[6]
Predicted Mass Spectrum Data (EI, 70 eV):
| m/z (Mass/Charge) | Proposed Fragment Ion | Key Feature |
| 218 / 220 | [C₈H₈BrFO]⁺ | Molecular Ion (M⁺, M+2) |
| 190 / 192 | [C₇H₅BrFO]⁺ | Loss of ethylene (-C₂H₄) |
| 175 / 177 | [C₆H₃BrFO]⁺ | Loss of ethoxy radical (-•OC₂H₅) |
| 147 | [C₆H₄FO]⁺ | Loss of bromine radical (-•Br) |
| 91 | [C₇H₇]⁺ | Tropylium ion (if rearrangement occurs) |
Proposed Fragmentation Pathway
The primary fragmentation will likely involve the ethoxy group. Cleavage of the ethyl-oxygen bond (loss of C₂H₅•) or the aryl-oxygen bond can occur. A key fragmentation is often the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement if sterically feasible, or simple bond cleavage.
Experimental Protocol for GC-MS Analysis
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Sample Preparation: Prepare a dilute solution (10-100 ppm) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
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Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer with an EI source.[4]
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GC Separation: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to separate the analyte from impurities.[4]
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MS Detection: Operate the EI source at 70 eV. Scan a mass range of m/z 40-300.
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Data Analysis: Identify the peak corresponding to 2-Bromo-4-ethoxy-1-fluorobenzene in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion and the isotopic patterns of bromine-containing fragments.
Integrated Spectroscopic Workflow
The following diagram illustrates the logical workflow for a comprehensive structural elucidation of 2-Bromo-4-ethoxy-1-fluorobenzene, integrating data from all three core spectroscopic techniques.
Caption: Integrated workflow for the structural elucidation of 2-Bromo-4-ethoxy-1-fluorobenzene.
References
- The Royal Society of Chemistry. Supporting Information.
- Beilstein Journals. Supplementary Information.
- EON Biotech. 2-Bromo-4-ethoxy-1-fluorobenzene – (1555379-66-2).
- BenchChem. Spectroscopic Showdown: Confirming the Structure of 2-Bromo-4-fluorophenol.
- NIST. Benzene, 1-bromo-4-ethoxy- - Mass spectrum (electron ionization).
- National Institute of Standards and Technology. 2006: Chemical Structural Investigation of the Cotton Fiber Base and Associated Seed Coat: Fourier-Transform Infrared Mapping.
